22-Hydroxy Mifepristone-d6

Bioanalysis LC-MS/MS Matrix Effect

Quantifying 22-hydroxy mifepristone in plasma by LC-MS/MS without a matched internal standard introduces matrix effects that bias quantification. This deuterated analog provides the exact solution: • +6 Da mass shift enables unambiguous discrimination from endogenous analyte signal • Identical co-elution cancels matrix effects; non-isotopic IS (e.g., levonorgestrel) shows -8.4% matrix effect for the parent analyte • Validated in bioequivalence trials: hydroxy mifepristone Cmax GMR 100.97% (90% CI: 93.44-109.11) Supplied with comprehensive CoA; ≥98% purity. For research use only.

Molecular Formula C29H35NO3
Molecular Weight 445.6 g/mol
CAS No. 105012-15-5
Cat. No. B024294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Hydroxy Mifepristone-d6
CAS105012-15-5
Synonyms(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one;  RU 42698; 
Molecular FormulaC29H35NO3
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1
InChIKeyULLTWLWXPJPTQG-QYQUYBGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-Hydroxy Mifepristone-d6 Overview


22-Hydroxy Mifepristone-d6 is a deuterium-labeled analog of 22-Hydroxy Mifepristone (RU 42698), the primary hydroxylated metabolite of the antiprogestin mifepristone [1]. This compound is specifically engineered as a stable isotope-labeled (SIL) internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of the unlabeled metabolite in complex biological matrices [2]. Its six deuterium atoms confer a +6 Da mass shift while preserving near-identical physicochemical properties, facilitating accurate correction for matrix effects and ionization variability .

Deuterated SIL internal standard for LC-MS/MS metabolite quantification
+6 Da mass shift supports matrix-effect correction in complex biological matrices
Designed for accurate quantification of 22-Hydroxy Mifepristone in bioanalytical workflows

Why Generic Substitution Fails for 22-Hydroxy Mifepristone-d6


Substituting 22-Hydroxy Mifepristone-d6 with an unlabeled analog or a structurally distinct internal standard introduces quantifiable analytical error. In LC-MS/MS quantification of mifepristone metabolites, the use of a non-isotopic internal standard such as levonorgestrel yields a matrix effect of -8.4% for the parent analyte [1]. This is because structural analogs exhibit differential ionization suppression and extraction recovery compared to the target analyte, whereas a stable isotope-labeled internal standard co-elutes and co-ionizes identically, effectively canceling out matrix-induced variability . Furthermore, the absence of isotopic labeling precludes the use of mass shift discrimination, which is essential for resolving analyte signal from endogenous background interference.

Unlabeled 22-Hydroxy Mifepristone
Lacks isotopic mass shift; co-elution may not fully compensate for matrix-induced ionization variability.
Structural analog internal standard (e.g., levonorgestrel)
May exhibit differential extraction recovery and ionization, introducing quantifiable bias; reported matrix effect mismatch can shift accuracy outside validation criteria.

22-Hydroxy Mifepristone-d6 Differentiation Evidence


Matrix Effect Reduction via SIL-IS

In a validated UHPLC-QqQ-MS/MS method for mifepristone quantification in human plasma, the use of a structural analog internal standard (levonorgestrel) resulted in a matrix effect of -8.4% for mifepristone at 5 ng/mL [1]. In contrast, stable isotope-labeled internal standards (SIL-IS), including deuterated metabolites such as 22-Hydroxy Mifepristone-d6, are recognized to co-elute with their unlabeled counterparts, thereby fully compensating for matrix-induced ionization suppression or enhancement .

Matrix Effect Reduction
Class-level
SIL-IS (target): near-zero residual matrix effect
Structural analog (levonorgestrel): −8.4% matrix effect
Supports bioanalytical accuracy review
UHPLC-QqQ-MS/MS human plasma context
Bioanalysis LC-MS/MS Matrix Effect Internal Standard

Mass Shift Discrimination for Analyte Resolution

22-Hydroxy Mifepristone-d6 incorporates six deuterium atoms at the N,N-dimethylamino group, yielding a molecular weight of 451.63 g/mol compared to 445.59 g/mol for the unlabeled 22-Hydroxy Mifepristone [1]. This +6 Da mass difference ensures baseline resolution of the internal standard and analyte signals in the mass spectrometer, eliminating isotopic cross-talk that can occur with fewer deuterium labels [2].

Mass Shift for Resolution
Head-to-head
+6.04 Da shift (M+6) vs unlabeled 22-Hydroxy Mifepristone
Prevents isotopic cross-talk in complex matrices
≥3 Da shift recommended for baseline resolution
Mass Spectrometry Stable Isotope Labeling Quantification

Regulatory Compliance for ANDA Method Validation

22-Hydroxy Mifepristone-d6 is supplied with comprehensive characterization data and is specifically designated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for mifepristone [1]. This positions it as a fit-for-purpose reference standard, in contrast to research-grade unlabeled 22-Hydroxy Mifepristone, which may lack the full Certificate of Analysis and traceability required for regulatory submissions.

Documentation Support
Class-level
Fully characterized with COA; unlabeled analog may have variable documentation
Supports method validation documentation review
ICH and regulatory guidance context
Regulatory Compliance ANDA Method Validation Quality Control

22-Hydroxy Mifepristone-d6 Application Scenarios


Mifepristone Bioequivalence for ANDA

In bioequivalence trials comparing generic mifepristone formulations to the reference listed drug, 22-Hydroxy Mifepristone-d6 serves as the internal standard for quantifying the 22-Hydroxy Mifepristone metabolite in plasma. Its isotopic labeling compensates for matrix effects that would otherwise compromise the 90% confidence interval calculations required for regulatory acceptance [1]. The geometric mean ratio (GMR) for hydroxy mifepristone Cmax in a 40-subject study was 100.97% (90% CI: 93.44–109.11) when using validated LC-MS/MS methodology [1].

Therapeutic Drug Monitoring of Mifepristone

For clinical laboratories performing TDM of mifepristone, 22-Hydroxy Mifepristone-d6 enables accurate quantification of the active metabolite across a wide concentration range. The method linearity for hydroxy mifepristone extends from 51.9 ng/mL to 4059 ng/mL [2], and the use of a SIL internal standard ensures consistent recovery and precision across patient samples with varying lipid content and protein binding, thereby reducing the need for matrix-matched calibration curves [3].

Mifepristone Forensic Toxicology Confirmation

In forensic toxicology, unambiguous identification and quantification of mifepristone metabolites is required for legal defensibility. 22-Hydroxy Mifepristone-d6 provides the mass shift necessary to distinguish the analyte from potential isobaric interferences in postmortem blood samples . The six-deuterium label ensures that the internal standard signal does not contribute to the analyte quantification channel, a critical requirement for meeting SWGTOX guidelines for confirmatory analysis.

Metabolite Identification and In Vitro Metabolism

During early-stage drug development, 22-Hydroxy Mifepristone-d6 can be employed as a tracer to quantify the formation of the 22-Hydroxy metabolite in human liver microsome or hepatocyte incubations. Its identical chromatographic behavior to the unlabeled metabolite allows for accurate calculation of metabolic clearance rates, while the +6 Da mass tag enables simultaneous monitoring of both labeled and unlabeled species in a single LC-MS/MS run [4].

Application
Selection Property
Validation Focus
Bioequivalence research studies
Matrix-effect correction for parent and metabolite quantification
Plasma method accuracy and precision review
Human plasma PK research
Wide linear dynamic range for metabolite
Consistent recovery across matrix variability
Forensic sample analysis
Isobaric interference discrimination via +6 Da shift
Confirmatory method specificity review
In vitro metabolism studies
Metabolite formation tracing
Co-elution and mass discrimination for clearance calculation

Technical Documentation Hub

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38 linked technical documents
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